
Protocol for Measuring SIRT3 Activity with Ac-
QPKK(Ac)-AMC

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ac-QPKK(Ac)-AMC

Cat. No.: B3025686 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Application Notes
Sirtuin 3 (SIRT3) is a primary mitochondrial NAD+-dependent deacetylase that plays a crucial

role in regulating mitochondrial function and cellular metabolism.[1] It targets and deacetylates

a wide array of mitochondrial proteins, thereby modulating pathways such as the tricarboxylic

acid (TCA) cycle, fatty acid oxidation, and oxidative phosphorylation.[1] Dysregulation of SIRT3

activity has been implicated in various pathologies, including metabolic diseases,

cardiovascular disorders, neurodegenerative diseases, and cancer, making it a compelling

target for therapeutic intervention.

This document provides a detailed protocol for a fluorogenic assay to measure the enzymatic

activity of SIRT3 using the acetylated peptide substrate, Ac-QPKK(Ac)-AMC. This assay is a

robust and sensitive method suitable for high-throughput screening (HTS) of potential SIRT3

inhibitors and activators.

The assay principle is based on a two-step enzymatic reaction. In the first step, SIRT3

deacetylates the acetylated lysine residue within the Ac-QPKK(Ac)-AMC substrate in the

presence of its cofactor NAD+. In the second step, a developer solution, typically containing a

protease like trypsin, cleaves the deacetylated peptide, releasing the highly fluorescent 7-

amino-4-methylcoumarin (AMC) molecule. The fluorescence intensity is directly proportional to

the SIRT3 activity and can be measured using a fluorescence plate reader.
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SIRT3 Signaling Pathway and Experimental
Workflow
To contextualize the assay, the following diagrams illustrate a simplified SIRT3 signaling

pathway and the experimental workflow for the activity assay.
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Caption: Simplified SIRT3 signaling pathway.
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SIRT3 Activity Assay Workflow

1. Prepare Reagents
(Buffer, Substrate, NAD+, Enzyme)

2. Mix Reagents in Plate
(Buffer, Substrate, NAD+)

3. Initiate Reaction
(Add SIRT3/Sample)

4. Incubate
(e.g., 37°C for 45 min) 5. Add Developer Solution 6. Incubate

(Room Temp for 30 min)
7. Read Fluorescence

(Ex: 340-360nm, Em: 440-465nm)
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Caption: Experimental workflow for the SIRT3 activity assay.

Quantitative Data Summary
The following tables summarize key quantitative parameters for the SIRT3 activity assay.

Table 1: Reagent Concentrations and Assay Conditions
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Parameter Value Notes

Substrate [Ac-QPKK(Ac)-AMC] 5 - 125 µM

Optimal concentration may

need to be determined

empirically. Lower

concentrations (e.g., 5 µM) can

provide a better signal-to-

background ratio.[2]

NAD+ 0.5 - 3 mM
NAD+ is a co-substrate for

SIRT3.[2][3]

Recombinant Human SIRT3 0.2 - 1 µM

The optimal enzyme

concentration should be

determined to ensure the

reaction is in the linear range.

Assay Buffer pH 7.5 - 9.0
A common buffer is Tris-based,

pH 8.0.[4]

Reaction Temperature 37°C

Development Temperature Room Temperature

Excitation Wavelength 340 - 360 nm [5]

Emission Wavelength 440 - 465 nm [5]

Table 2: Kinetic Parameters for SIRT3 with Fluorogenic Substrates

Substrate Km (µM) kcat (s-1)
kcat/Km (M-1s-
1)

Reference

Myristoyl-p53

peptide-AMC
< 10 Not specified Not specified [2]

Acetyl-p53

peptide-AMC
323 Not specified 990 [6]

Ac-QPKK(Ac)-

AMC

Not explicitly

reported

Not explicitly

reported

Not explicitly

reported
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Note: Kinetic parameters are highly dependent on the specific substrate sequence and assay

conditions. The values for the p53-derived peptides are provided for reference.

Table 3: IC50 Values of Known SIRT3 Modulators

Compound IC50 (µM) Assay Conditions Reference

Nicotinamide 35.1 - 200
Varied fluorogenic

peptide substrates
[3][7]

Suramin 0.7
Fluorogenic peptide

substrate
[5]

Compound AA8AC40 10-20 (inhibitor)
FdL2 (QPKKAC-AMC)

peptide
[8]

Honokiol
Activator (non-steady

state)

FdL2 (QPKKAC-AMC)

peptide
[8]

Experimental Protocol
This protocol is a generalized procedure based on commercially available kits and published

literature. Optimization may be required for specific experimental setups.

Materials and Reagents:

Recombinant Human SIRT3

Ac-QPKK(Ac)-AMC substrate

NAD+

SIRT3 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

Developer Solution (containing trypsin)

Stop Solution (optional, e.g., containing a SIRT3 inhibitor like nicotinamide)

96-well black, flat-bottom microplate
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Fluorescence microplate reader

Procedure:

Reagent Preparation:

Prepare SIRT3 Assay Buffer.

Prepare a stock solution of Ac-QPKK(Ac)-AMC in DMSO. Dilute to the desired working

concentration in Assay Buffer.

Prepare a stock solution of NAD+ in water. Dilute to the desired working concentration in

Assay Buffer.

Thaw recombinant SIRT3 on ice and dilute to the desired concentration in Assay Buffer

just before use. Keep on ice.

Prepare the Developer Solution according to the manufacturer's instructions.

Assay Setup:

Set up the following wells in a 96-well plate in duplicate or triplicate:

Blank (No Enzyme, No Substrate): Contains Assay Buffer only.

No Enzyme Control: Contains Assay Buffer, Ac-QPKK(Ac)-AMC, and NAD+.

No Substrate Control: Contains Assay Buffer, SIRT3, and NAD+.

Positive Control (SIRT3 Activity): Contains Assay Buffer, Ac-QPKK(Ac)-AMC, NAD+,

and SIRT3.

Test Compound Wells: Contains Assay Buffer, Ac-QPKK(Ac)-AMC, NAD+, SIRT3, and

the test compound (inhibitor or activator).

Reaction Initiation and Incubation:

To each well, add the components in the following order:
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1. SIRT3 Assay Buffer

2. Ac-QPKK(Ac)-AMC substrate solution

3. NAD+ solution

4. Test compound or vehicle

Initiate the reaction by adding the diluted SIRT3 enzyme to all wells except the "Blank" and

"No Enzyme Control".

Mix the contents of the wells thoroughly by gentle shaking.

Incubate the plate at 37°C for 45-60 minutes. Protect the plate from light.

Development and Measurement:

After the incubation, add the Developer Solution to all wells.

Incubate the plate at room temperature for 30 minutes, protected from light.

Measure the fluorescence intensity using a microplate reader with excitation at 340-360

nm and emission at 440-465 nm.

Data Analysis:

Subtract the average fluorescence of the "Blank" wells from all other readings.

The SIRT3 activity is the difference between the fluorescence of the "Positive Control" and

the "No Enzyme Control".

To determine the effect of a test compound, compare the fluorescence of the "Test

Compound Wells" to the "Positive Control".

For inhibitors, calculate the percent inhibition and determine the IC50 value by plotting the

percent inhibition against a range of inhibitor concentrations.

For activators, calculate the percent activation relative to the "Positive Control".
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Note on Continuous Assay: For kinetic studies, the reaction can be monitored in real-time. In

this case, the Developer is added along with the other reaction components at the beginning,

and fluorescence is read at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes. The

rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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